![molecular formula C14H11NO2S B2746715 N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide CAS No. 1206993-69-2](/img/structure/B2746715.png)
N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide
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Overview
Description
“N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . Thiophene derivatives can be synthesized through heterocyclization of various substrates .Molecular Structure Analysis
The molecular formula of “N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” is C14H11NO2S. The benzofuran core is present in many biologically active natural products, which makes it a popular scaffold to explore when designing drugs .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Physical And Chemical Properties Analysis
The molecular weight of “N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” is 257.31. Further physical and chemical properties are not mentioned in the retrieved papers.Scientific Research Applications
- Novel synthetic methodologies, such as the one involving 8-aminoquinoline directed C–H arylation and transamidation chemistry, enable expedient access to structurally diverse benzofuran derivatives for drug screening campaigns .
- Benzofuran derivatives have demonstrated a wide range of antimicrobial and anticancer activities. Researchers have explored their potential as therapeutic agents against infectious diseases and cancer .
- By modifying the substituents at the C3 position of the benzofuran scaffold, researchers can fine-tune the compound’s interactions with biological targets. This allows for the identification of specific protein or enzyme targets, aiding in chemical biology studies .
- Researchers can systematically modify the benzofuran-2-carboxamide structure to investigate SAR. By assessing how different substitutions affect biological activity, they gain insights into the compound’s mechanism of action and optimize its properties .
Medicinal Chemistry and Drug Development
Antimicrobial and Anticancer Properties
Chemical Biology and Target Identification
Structure-Activity Relationship (SAR) Studies
Environmental Chemistry and Analytical Methods
Mechanism of Action
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . This suggests that “N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” and similar compounds could be promising structures in the development of more potent pharmaceutical agents in the future .
properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-14(15-8-10-5-6-18-9-10)13-7-11-3-1-2-4-12(11)17-13/h1-7,9H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXINNGMRKSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide |
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